molecular formula C12H13F3N2O B13684835 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one

Katalognummer: B13684835
Molekulargewicht: 258.24 g/mol
InChI-Schlüssel: YBZBBKSKHDJWRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazin-2-one ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This can be achieved by reacting trifluoromethylbenzene with metaformaldehyde and sulfuric acid, followed by thionyl chloride under the effect of a catalyst . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperazin-2-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling the temperature, reaction time, and the use of phase transfer catalysts to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Trifluoromethyl-benzyl)-piperazin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one apart is its specific combination of the trifluoromethyl-benzyl group with the piperazin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13F3N2O

Molekulargewicht

258.24 g/mol

IUPAC-Name

3-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-8(6-9)7-10-11(18)17-5-4-16-10/h1-3,6,10,16H,4-5,7H2,(H,17,18)

InChI-Schlüssel

YBZBBKSKHDJWRK-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.